PEG2000-DGG

Lipid Nanoparticle (LNP) PEG-lipid Drug Delivery

Inconsistent PEG shedding rates lead to variable LNP efficacy. Researchers need a defined C18 anchor lipid to benchmark stability and cellular uptake. PEG2000-DGG provides a well-characterized, non-phospholipid diglyceride anchor with two C18:0 stearoyl chains. - Slower PEG shedding vs. C14 DMG-PEG2000 for extended circulation. - Chemically distinct from DSPE-mPEG2000, enabling structure-activity comparisons. - ≥98% purity; -20°C storage; ambient shipping. Bulk quantities available.

Molecular Formula C42H82O6
Molecular Weight 683.1 g/mol
Cat. No. B12406726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG2000-DGG
Molecular FormulaC42H82O6
Molecular Weight683.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC
InChIInChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3/t40-/m0/s1
InChIKeyNCSNIEUPEZYVMN-FAIXQHPJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG2000-DGG: A Specialized Synthetic PEG-Lipid Conjugate for Nanoparticle Formulation in Advanced Drug Delivery Research


PEG2000-DGG is a synthetic, amphiphilic conjugate of poly(ethylene glycol) (MW 2000 Da) and a diglyceride (DGG) lipid anchor . It is a member of the PEG-lipid excipient class and is utilized as a surface-stabilizing component in lipid-based nanoparticle (LNP) and liposomal delivery systems . Its molecular formula is C42H82O6, with a molecular weight of 2621.41 g/mol .

Why PEG2000-DGG Cannot Be Directly Substituted with DMG-PEG2000 or DSPE-mPEG2000 in LNP Formulations


The molecular structure of the lipid anchor in PEG-lipids dictates its behavior in a lipid nanoparticle (LNP) . The DGG (diglyceride) anchor in PEG2000-DGG, with two C18:0 stearoyl chains , differs fundamentally from the C14:0 myristoyl chains in DMG-PEG2000 [1] or the phospholipid-based anchor in DSPE-mPEG2000 . This structural variation controls the 'PEG shedding' rate, impacting cellular uptake and endosomal escape efficiency [2]. Direct substitution without systematic re-optimization of the formulation risks a complete loss of efficacy [3].

Quantitative Evidence Differentiating PEG2000-DGG as a Procurement Choice


Differentiation of PEG2000-DGG from DMG-PEG2000 by Lipid Anchor Chain Length

PEG2000-DGG is distinguished from the widely used excipient DMG-PEG2000 by the length of its lipid anchor chains . This structural difference is a primary driver of functional performance in vivo, as shorter anchors are known to promote faster shedding of the PEG layer from the LNP surface [1].

Lipid Nanoparticle (LNP) PEG-lipid Drug Delivery Structure-Activity Relationship

Comparative Efficacy: Predicted Performance of PEG2000-DGG (C18) vs. DMG-PEG2000 (C14) Based on PEG-Dilemma Resolution

While direct, head-to-head in vivo efficacy data for PEG2000-DGG is absent from public literature, a class-level inference can be drawn from the established relationship between lipid anchor length and 'PEG-dilemma' resolution [1]. Longer anchors (C18) typically result in slower PEG shedding, a phenomenon associated with reduced cellular uptake and endosomal escape compared to shorter anchors (C14) in the context of nucleic acid delivery [2].

PEG-dilemma Endosomal Escape siRNA Delivery mRNA Delivery In Vivo Efficacy

Differentiation from DSPE-mPEG2000 by Molecular Structure: Non-Phospholipid Backbone

PEG2000-DGG is a non-phospholipid PEG-lipid, distinguishing it structurally from phospholipid-based alternatives like DSPE-mPEG2000 . The diglyceride (DGG) anchor lacks the phosphoethanolamine headgroup present in DSPE . This can affect the stability and behavior of the lipid bilayer in liposomes or LNPs .

Liposome Stealth Liposome PEG-lipid Phospholipid Immunogenicity

Defined Research Applications of PEG2000-DGG Based on Differential Evidence


Systematic Structure-Activity Relationship (SAR) Studies for PEG-Lipid Optimization

Use PEG2000-DGG (C18 anchor) as a comparator to DMG-PEG2000 (C14 anchor) and DSPE-mPEG2000 (C18 anchor on a phospholipid) . This allows for a controlled investigation into how lipid anchor chain length (C18 vs. C14) and backbone chemistry (diglyceride vs. phospholipid) independently affect LNP performance, including PEG shedding rate, cellular uptake, and endosomal escape [1].

Formulation of LNPs for Non-Nucleic Acid Payloads

For the delivery of small molecule drugs, where rapid endosomal escape is not the primary efficacy driver, the slower-shedding C18 anchor of PEG2000-DGG may provide prolonged circulation stability similar to traditional DSPE-mPEG2000 formulations, but with the potential for a different toxicity or immunogenicity profile due to the absence of a phospholipid headgroup [1].

Benchmarking Novel PEG-Lipid Conjugates

Employ PEG2000-DGG as a well-defined, commercially available, non-phospholipid C18 standard . New synthetic PEG-lipids can be benchmarked against this compound in head-to-head studies to quantify improvements in formulation stability, particle size, or in vivo performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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